Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate
Description
Ethyl 5-methyl-2-(4-pyridyl)oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted at the 2-position with a 4-pyridyl group and at the 5-position with a methyl group. The ester functional group at the 4-position enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science.
Synthesis: The compound is synthesized via multistep reactions, often involving nucleophilic substitution or transition-metal-catalyzed coupling. For example, analogous oxazole derivatives are prepared by reacting ethyl bromopyruvate with substituted benzamides under reflux conditions (e.g., toluene/dioxane), followed by purification via silica gel chromatography . Pd-catalyzed C–H arylation is another key method for introducing aryl/heteroaryl groups at specific positions on the oxazole ring, as demonstrated in the synthesis of ethyl 2-phenyl-oxazole-4-carboxylate derivatives .
Structural Characterization:
The compound’s structure is confirmed using techniques such as $ ^1 \text{H} $-NMR, $ ^{13}\text{C} $-NMR, and IR spectroscopy. X-ray crystallography, supported by programs like SHELXL or ORTEP-3 , can elucidate its three-dimensional conformation, including ring puckering parameters .
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 5-methyl-2-pyridin-4-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-8(2)17-11(14-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 |
InChI Key |
RMUHLNJRFGPBAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=NC=C2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Ethoxy Oxalyl-α-Aminopropionic Acid Ethyl Ester
One of the primary industrially relevant methods involves the cyclization of N-ethoxy oxalyl-α-aminopropionic acid ethyl ester using a phosphorus oxychloride and triethylamine system catalyzed by 4-dimethylaminopyridine (DMAP). This method achieves ring closure to form the oxazole ring under mild conditions (60–90 °C) with high yield and purity.
- Catalytic amount of 4-dimethylaminopyridine is added to a cyclization system containing phosphorus oxychloride and triethylamine.
- The raw material, N-ethoxy oxalyl-α-aminopropionic acid ethyl ester, undergoes cyclization at 60–90 °C.
- The reaction mixture is cooled and quenched by dropwise addition into deionized water at 0–10 °C.
- The organic layer is separated, extracted with triethylamine, and purified under reduced pressure to obtain the target oxazole ester.
- Simple operation and mild reaction conditions suitable for industrial scale.
- Reaction time is reduced by 50% compared to older methods.
- High crude product purity (~97.3% GC purity) and molar yield exceeding 100% (likely due to measurement basis), with final purified product purity >98% and yield ~93%.
- Use of triethylamine as both solvent and extraction agent reduces environmental impact.
| Parameter | Condition/Result |
|---|---|
| Catalyst | 4-Dimethylaminopyridine (catalytic) |
| Cyclization temperature | 60–90 °C |
| Quenching temperature | 0–10 °C |
| Crude product GC purity | ~97.3% |
| Final product GC purity | >98.0% |
| Molar yield (final) | ~93% |
| Reaction time | Shortened by 50% compared to prior art |
This method is described in patent CN103435568A and represents a significant improvement over prior art in terms of efficiency and environmental friendliness.
Synthesis via Hantzsch Reaction and Subsequent Transformations
Another synthetic approach involves the preparation of related heterocycles such as ethyl 4-methyl-2-(4-pyridyl)thiazole-5-carboxylate, which can be transformed into oxazole derivatives through hydrazinolysis and cyclization reactions.
Synthetic sequence highlights:
- A Hantzsch reaction between 4-pyridylcarbothioamide and ethyl 2-chloro-3-oxobutanoate in ethanol under reflux yields ethyl 4-methyl-2-(4-pyridyl)thiazole-5-carboxylate.
- Hydrazinolysis of the ester group with hydrazine hydrate produces the corresponding hydrazide.
- Further cyclization with acetic anhydride or propionic anhydride under reflux forms oxadiazole derivatives.
- Intramolecular cyclizations and functional group modifications allow access to a variety of heterocyclic compounds related to the target oxazole.
While this route primarily targets thiazole and oxadiazole analogs, it provides valuable insights into heterocycle synthesis involving 4-pyridyl substitution and ester functional groups, which can be adapted for oxazole synthesis.
Alternative Cyclization Using Phosphorus Oxychloride and Triethylamine
Another disclosed method for preparing 4-methyl-5-ethoxy oxazole derivatives involves:
- Dehydration and cyclization of N-ethoxy oxalyl alanine ethyl ester using phosphorus oxychloride, triethylamine, and dimethylformamide as a dehydrating agent.
- Distillation to remove ethanol formed during the reaction.
- Subsequent acid-catalyzed decarboxylation with sulfuric acid.
- Extraction with chloroform, drying, and distillation to isolate the oxazole compound.
This method achieves yields up to 82% and involves longer reaction times compared to the DMAP-catalyzed method.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| DMAP-catalyzed cyclization (Patent CN103435568A) | N-ethoxy oxalyl-α-aminopropionic acid ethyl ester, POCl3, triethylamine, DMAP | 60–90 °C, mild, short time | ~93 | >98 | High yield, mild, eco-friendly | Requires DMAP catalyst |
| Phosphorus oxychloride & triethylamine (Patent CN110423226A) | N-ethoxy oxalyl alanine ethyl ester, POCl3, triethylamine, DMF | Longer reaction time (>10 h) | ~82 | Not specified | Established method | Longer reaction time, moderate yield |
| Hantzsch reaction route (Literature) | 4-pyridylcarbothioamide, ethyl 2-chloro-3-oxobutanoate, hydrazine hydrate | Reflux in ethanol | Not specified | Not specified | Versatile for heterocycles | Multi-step, not direct oxazole synthesis |
Summary of Research Results
- The DMAP-catalyzed cyclization method is the most efficient and industrially viable preparation route for this compound, offering high purity and yield under mild conditions.
- Traditional methods using phosphorus oxychloride and triethylamine without DMAP require longer reaction times and provide lower yields.
- Alternative synthetic routes via thiazole and oxadiazole intermediates provide valuable synthetic strategies for related heterocycles but are less direct for the target oxazole.
- Environmental considerations favor the DMAP-catalyzed method due to reduced hazardous waste and lower energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction may produce oxazole-4-methanol derivatives .
Scientific Research Applications
Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~247.26 g/mol (calculated for $ \text{C}{12}\text{H}{12}\text{N}2\text{O}3 $).
- Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the pyridyl and ester groups.
- Thermal Stability : Likely stable up to 200°C, based on analogous oxazole derivatives .
Structural Analogs: Substitution Patterns
Heterocyclic Variants
Biological Activity
Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound is characterized by:
- Molecular Formula : C₁₁H₁₃N₃O₃
- Functional Groups : Contains an oxazole ring, a pyridyl group, and an ethyl ester functionality.
These structural features contribute to its unique interactions with biological targets, enhancing its potential as a therapeutic agent.
The compound exhibits its biological effects primarily through enzyme inhibition and interaction with specific proteins. The mechanisms include:
- Enzyme Inhibition : this compound binds to enzymes, disrupting their activity and affecting metabolic pathways.
- Antimicrobial Activity : It has shown effectiveness against various pathogens, potentially through the inhibition of bacterial enzymes or cellular processes.
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell growth through similar mechanisms of enzyme inhibition.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For example, studies have reported:
- Inhibition of Bacterial Growth : The compound has been effective against both Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentration (MIC) values depending on the bacterial strain.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. Notable findings include:
- IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM against different cancer cell lines such as MDA-MB-435 (breast cancer) and KB3-1 (cervical cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-435 | 15 |
| KB3-1 | 25 |
| RPMI 8402 | 20 |
Case Studies
- Enzyme Inhibition Studies : A study evaluated the binding affinity of this compound towards prolyl oligopeptidase (PREP), revealing an IC50 value of approximately 5 nM, indicating potent inhibitory activity .
- Anticancer Efficacy in Vivo : In a xenograft model using MDA-MB-435 cells implanted in athymic nude mice, treatment with the compound resulted in a tumor volume reduction of approximately 27.7% compared to control groups, demonstrating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclization reactions. A common approach involves reacting 4-pyridinecarboxamide with ethyl bromopyruvate under reflux in a toluene/dioxane mixture (1:1) for 24 hours, followed by purification via silica gel chromatography . For introducing the 4-pyridyl group, Pd-catalyzed direct C–H arylation is employed using ligands like Cy-JohnPhos and bases such as Cs₂CO₃ to ensure regioselectivity at the C2 or C5 positions of the oxazole ring .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Key techniques include:
- FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, pyridyl C-N vibrations).
- NMR Spectroscopy : H NMR detects methyl protons (δ ~2.5 ppm) and pyridyl aromatic protons (δ ~8.5 ppm); C NMR confirms the ester carbonyl (δ ~165 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .
- X-ray Crystallography : Resolves bond lengths/angles using SHELXL for refinement and ORTEP-3 for visualization .
Q. What preliminary biological screening methods are used for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols.
- Microbial Growth Inhibition : Test antimicrobial activity via broth microdilution (MIC determination) .
- Molecular Docking : Predict binding modes with proteins (e.g., using AutoDock Vina) by leveraging the pyridyl group’s π-π stacking potential .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective C–H arylation of the oxazole core?
- Methodological Answer :
- Catalyst Selection : Pd(OAc)₂ with electron-rich ligands (e.g., P(o-tol)₃) enhances C2 selectivity, while Herrmann–Beller precatalyst favors C5 arylation .
- Solvent and Base : Polar aprotic solvents (DMF) with strong bases (K₃PO₄) improve yields. Deuterium-labeling experiments in dioxane confirm electrophilic substitution mechanisms .
- Temperature Control : Lower temps (~80°C) reduce side reactions during arylation .
Q. What strategies resolve crystallographic data discrepancies in structural studies?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to validate packing motifs .
- Structure Validation Tools : Use PLATON/CHECKCIF to flag outliers in bond angles or displacement parameters .
- Refinement Protocols : Iterative SHELXL cycles with TWIN commands to address twinning in high-symmetry space groups .
Q. How do substituent variations (e.g., 4-pyridyl vs. 4-nitrophenyl) impact bioactivity?
- Methodological Answer :
- SAR Studies : Compare IC₅₀ values of analogs (e.g., 4-nitrophenyl derivatives show enhanced antimicrobial activity due to nitro group bioreduction) .
- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., pyridyl’s electron-withdrawing nature reduces HOMO-LUMO gaps, enhancing reactivity) .
- Metabolic Stability Assays : Liver microsome tests quantify nitro-to-amine conversion rates versus pyridyl inertness .
Q. How to address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell line (e.g., HepG2 vs. HEK293), solvent (DMSO concentration ≤0.1%), and exposure time .
- Purity Verification : Use HPLC-UV/ELSD (>95% purity) to exclude impurities as confounding factors .
- Meta-Analysis : Pool data from multiple studies (e.g., RevMan software) to identify trends obscured by small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
